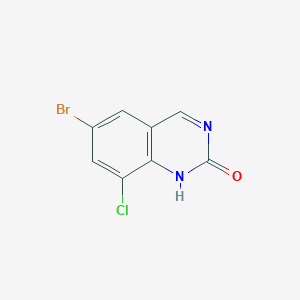
6-Bromo-8-chloroquinazolin-2(1H)-one
Descripción general
Descripción
6-Bromo-8-chloroquinazolin-2(1H)-one is a heterocyclic compound with a five-membered ring structure that contains two nitrogen atoms, one bromine atom, and one chlorine atom. It is an important intermediate in the synthesis of a variety of organic compounds and has various applications in the field of medicinal chemistry. The synthesis of 6-Bromo-8-chloroquinazolin-2(1H)-one is simple and cost-effective, making it an attractive choice for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Analytical and Medicinal Chemistry
6-Bromo-8-chloroquinazolin-2(1H)-one, as a derivative of quinazoline, finds application in various fields of analytical and medicinal chemistry due to its unique structure. The compound's bromo and chloro substitutions make it an interesting candidate for the synthesis of potential pharmacologically active molecules.
Quinazoline derivatives have been widely studied for their antioxidant properties. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical in assessing the potential health benefits of compounds like 6-Bromo-8-chloroquinazolin-2(1H)-one. These methods are based on the transfer of hydrogen atoms or electrons, indicating the compound's ability to scavenge free radicals (Munteanu & Apetrei, 2021).
Antimicrobial and Antimalarial Research
The structure of 6-Bromo-8-chloroquinazolin-2(1H)-one is closely related to that of chloroquine, a compound with well-known antimalarial effects. Research has focused on the repurposing of chloroquine and its derivatives for various infectious and non-infectious diseases, suggesting that structural analogs like 6-Bromo-8-chloroquinazolin-2(1H)-one could have potential applications in this area. The exploration of such derivatives may lead to new insights into the management of diseases beyond malaria, including cancer (Njaria et al., 2015).
Enzymatic and Redox Mediation
In the field of environmental science, the role of redox mediators in enhancing the efficiency of enzymatic degradation of pollutants is significant. Compounds like 6-Bromo-8-chloroquinazolin-2(1H)-one could serve as potential redox mediators due to their structural properties, facilitating the degradation of recalcitrant compounds in wastewater treatment. The ability of such compounds to act as redox mediators could be leveraged to improve the treatment of a wide range of organic pollutants, highlighting their importance in environmental remediation efforts (Husain & Husain, 2007).
Propiedades
IUPAC Name |
6-bromo-8-chloro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLTZYCWDSNHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NC(=O)N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-chloroquinazolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



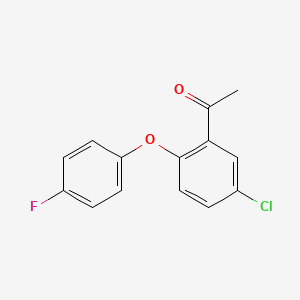
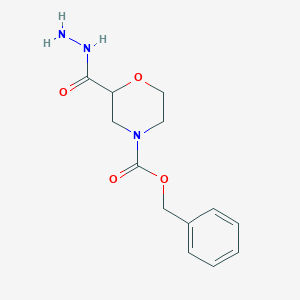
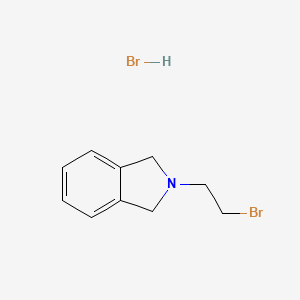
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)
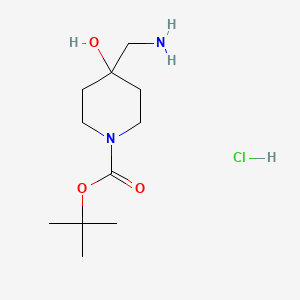
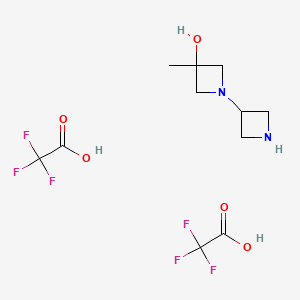
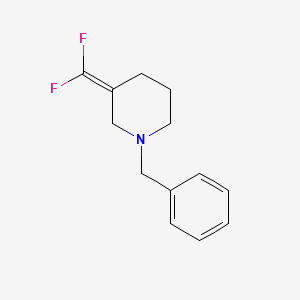
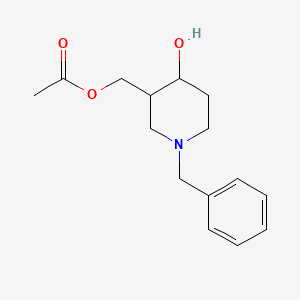
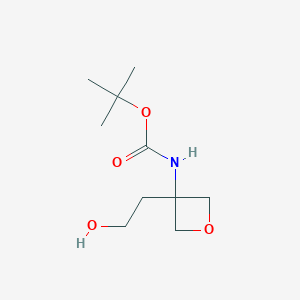
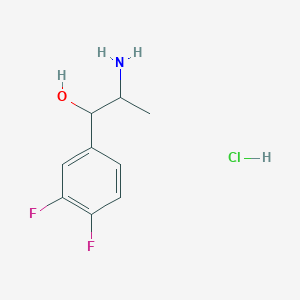
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)